

Structural Validation of trans-3-Octene: A Multi-Nuclear NMR Approach

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Compound of Interest

Compound Name: *trans-3-Octene*

CAS No.: 592-98-3

Cat. No.: B1194795

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Executive Summary

Objective: To provide a rigorous, self-validating protocol for the structural confirmation of **trans-3-octene** (CAS: 14919-01-8), specifically distinguishing it from its geometric isomer (cis-3-octene) and positional isomers (2-octene, 4-octene).

The Challenge: In drug development and fine chemical synthesis, "purity" is often conflated with "identity." Standard GC-MS can confirm molecular weight (112.21 g/mol) but often fails to resolve geometric isomers without specialized columns. Definitive validation requires Multi-Nuclear NMR (

H and

C) to exploit specific scalar coupling constants (

) and steric-induced chemical shift perturbations (Gamma-Gauche effect).

Part 1: Experimental Protocol & Methodology

Sample Preparation

To ensure high-resolution splitting patterns required for

-value calculation, sample concentration must be controlled to prevent viscosity broadening.

- Solvent: Chloroform-d (

) with 0.03% TMS (Tetramethylsilane) as an internal reference (

ppm).

- Concentration: 10–15 mg of analyte in 0.6 mL solvent.
- Tube Quality: High-precision 5mm NMR tubes (Norell S-5-500 or equivalent) to minimize shimming errors.

Acquisition Parameters (Critical for Isomer Resolution)

Standard "quick" proton scans often obscure the fine splitting needed to distinguish cis from trans.

- Frequency: Minimum 400 MHz (500+ MHz recommended for clear vinyl region separation).
- Spectral Width: 0–10 ppm (H), 0–200 ppm (C).
- Number of Scans (NS): 16 (H), 256+ (C).
- Acquisition Time (AQ): 3.0 seconds (to resolve small couplings).
- Pulse Delay (D1): 1.0 second (ensure relaxation of vinyl protons).

Part 2: Comparative Analysis & Validation Logic

A. ¹H NMR: The Vicinal Coupling "Gold Standard"

The primary differentiator between cis and trans alkenes is the magnitude of the vicinal coupling constant (

) across the double bond.[1] This is governed by the Karplus equation, where the dihedral angle (

) determines the coupling strength.[1]

- Trans (

): Large coupling, typically 14–16 Hz.

- Cis (

): Moderate coupling, typically 6–12 Hz.

Validation Criterion: You must manually calculate the Hz difference between the outer legs of the vinyl multiplet. If

Hz, the sample is the cis isomer.

Table 1:

H NMR Spectral Fingerprint (Comparison of Alternatives)

Feature	Target: trans-3-Octene	cis-3-Octene (Alternative)	trans-2-Octene (Positional)
Vinyl Protons ()	~5.3 – 5.5 ppm (Multiplet)	~5.3 – 5.4 ppm (Multiplet)	~5.4 ppm
Vicinal Coupling ()	15.0 – 15.5 Hz (Large)	10.0 – 11.0 Hz (Small)	~15 Hz
Allylic Methyls	Triplet (C1) & Triplet (C8)	Triplet (C1) & Triplet (C8)	Doublet (C1, ~1.6 ppm)
Symmetry	Asymmetric (Distinct signals)	Asymmetric	Asymmetric

“

Analyst Note: The presence of a doublet at ~1.6 ppm immediately identifies 2-octene contamination. 3-octene and 4-octene only possess triplet methyls (at the ends of ethyl/butyl or propyl chains).

B. C NMR: The Gamma-Gauche Steric Check

While proton coupling confirms geometry, Carbon-13 NMR confirms the position of the double bond and provides a secondary geometry check via the Gamma-Gauche Effect.

- Mechanism: In cis isomers, the alkyl substituents are on the same side, causing steric compression. This electron cloud repulsion shields the allylic carbons, shifting them upfield (lower ppm).
- Observation: The allylic carbons in **trans-3-octene** will appear downfield (higher ppm) relative to the cis isomer by approximately 5 ppm.

Table 2:

C NMR Chemical Shift Comparison

Carbon Position	Target: trans-3-Octene	cis-3-Octene	Mechanism of Difference
C3, C4 (Vinyl)	~130 – 132 ppm	~129 – 131 ppm	Minimal difference
C2 (Allylic)	~25.8 ppm	~20.6 ppm	Steric Shielding in Cis
C5 (Allylic)	~32.6 ppm	~27.4 ppm	Steric Shielding in Cis

“

Validation Rule: If your spectrum shows allylic signals near 20 ppm and 27 ppm, the sample is cis-3-octene. The trans isomer must show these signals shifted downfield to >25 ppm and >32 ppm.

Part 3: Positional Isomer Exclusion (4-Octene)

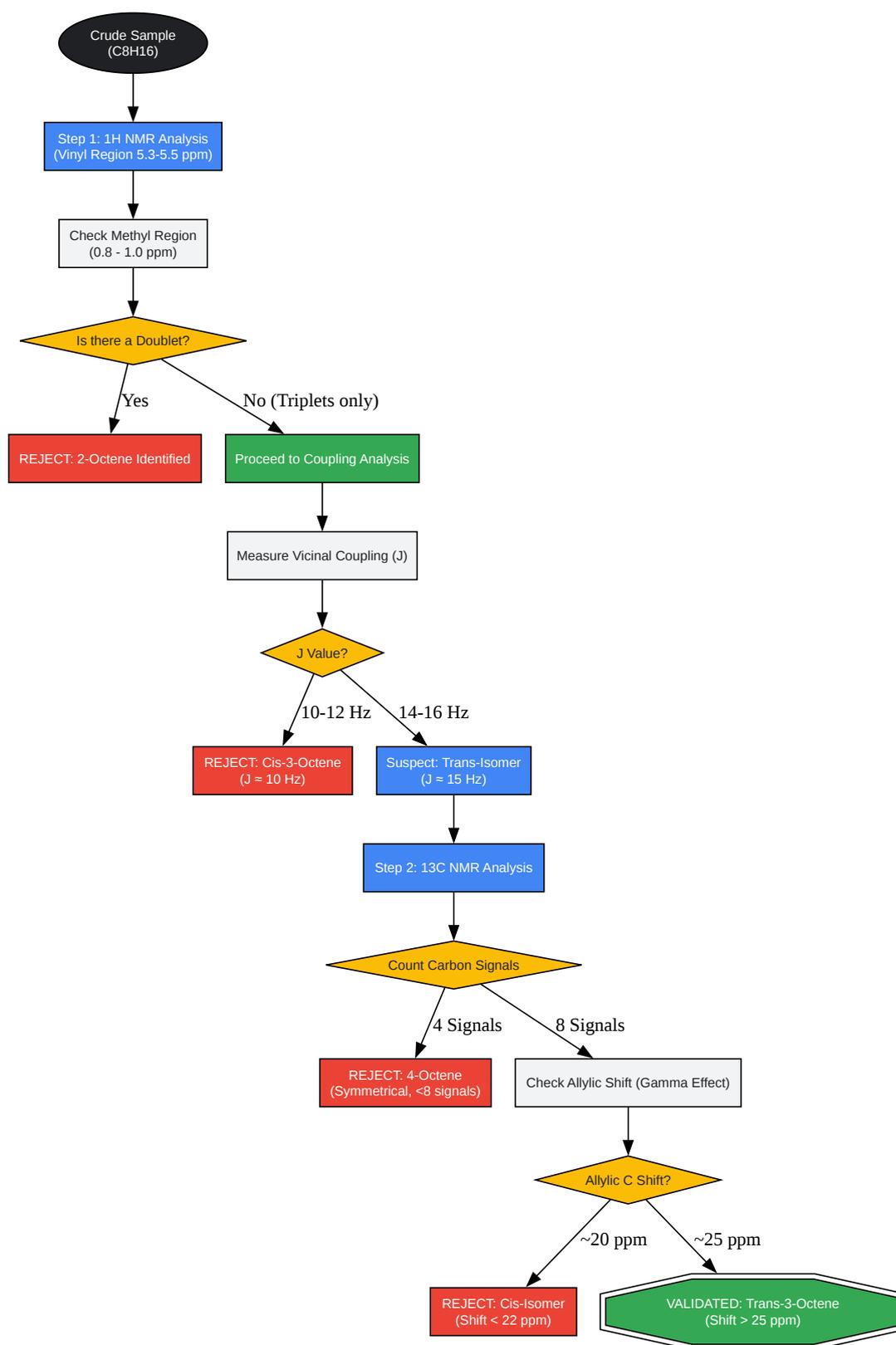
A common impurity is 4-octene. Unlike 3-octene, 4-octene is symmetrical (dipropyl ethylene).

- 3-Octene: 8 distinct carbon signals.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- 4-Octene: Only 4 distinct carbon signals (due to symmetry).
- Differentiation: Count the

C peaks. If you see fewer than 8 backbone signals, the molecule is symmetrical (likely 4-octene).

Part 4: Validation Workflow (Decision Tree)

The following diagram outlines the logical flow for accepting or rejecting a sample based on spectral data.



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Caption: Logical decision tree for the structural validation of **trans-3-octene**, filtering out positional and geometric isomers.

References

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